![molecular formula C17H13FN6O B2529250 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-94-4](/img/structure/B2529250.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine" is a fluorinated heterocyclic compound that likely exhibits a range of biological activities and chemical properties due to the presence of 1,2,4-oxadiazole and 1,2,3-triazole rings in its structure. These heterocycles are known for their utility in pharmaceuticals and materials science due to their unique chemical characteristics .
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds often involves photochemical reactions or high-temperature conditions. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic pathways . Similarly, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives involves high-temperature reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles is often confirmed using techniques such as X-ray crystallography. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by single crystal X-ray diffraction . This suggests that similar analytical techniques could be used to elucidate the structure of "4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine".
Chemical Reactions Analysis
The reactivity of fluorinated heterocycles with nitrogen nucleophiles is a key aspect of their chemistry. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This indicates that the compound may also undergo reactions with nitrogen nucleophiles, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
Fluorinated heterocycles exhibit a range of physical and chemical properties. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan show moderate thermal stabilities and are insensitive towards impact and friction, which could be relevant for the application of the compound as an energetic material . Additionally, the presence of fluorine atoms can significantly influence the biological activity of these compounds, as seen in various studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Activities of Triazole Derivatives: Novel triazole derivatives, including structures analogous to the specified chemical, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This includes efforts to create compounds with enhanced biological activity by exploring the antimicrobial properties of different triazole and oxadiazole derivatives (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Evaluation
- Anticancer Properties: Some derivatives have been explored for their anticancer activities, showing good to moderate efficacy against various human cancer cell lines. This highlights the potential of such compounds in the development of new therapeutic agents targeting cancer (Yakantham et al., 2019).
Synthesis Techniques
- Innovative Synthesis Methods: Research has focused on developing novel synthesis methods for triazole and oxadiazole derivatives. This includes catalyst- and solvent-free synthesis techniques, highlighting an interest in more environmentally friendly and efficient chemical synthesis processes (Ramazani & Rezaei, 2010; Moreno-Fuquen et al., 2019).
Photophysical Studies
- Photophysical and Electrochemical Properties: Investigations into the photophysical and electrochemical properties of related compounds have been conducted, providing insights into their stability, reactivity, and potential applications in materials science, including in the development of organic light-emitting devices (Tagare et al., 2018).
Molecular Structure Analysis
- Crystal Structure Analysis: Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of their molecular conformations and the implications for their reactivity and interactions (Kariuki et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-6-8-11(9-7-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXWQIRIARBTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)
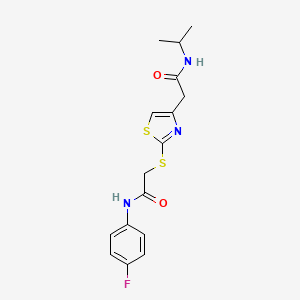
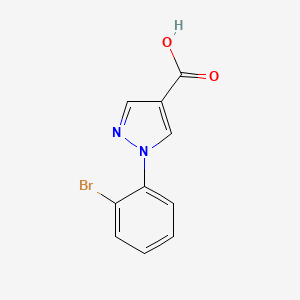
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
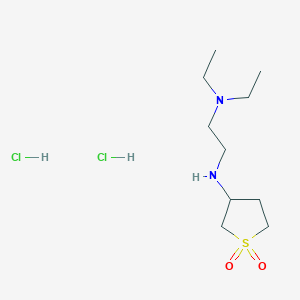
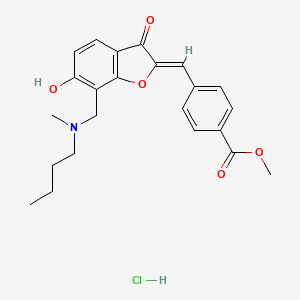
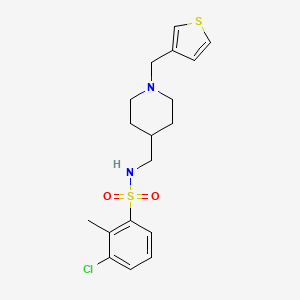
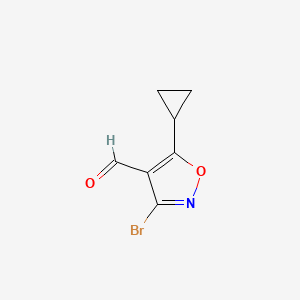
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)